2-[(4-Fluorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde
Description
2-[(4-Fluorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde (CAS: 35985-70-7, MFCD07021301) is a fluorinated aromatic aldehyde featuring a nitro group at the 5-position and a 4-fluorophenylsulfanyl substituent at the 2-position of the benzene ring . The compound is cataloged with 95% purity and is structurally characterized by its electron-withdrawing nitro group and the moderately electron-donating sulfanyl moiety.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-5-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO3S/c14-10-1-4-12(5-2-10)19-13-6-3-11(15(17)18)7-9(13)8-16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYUWCHYUSOBOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(C=C(C=C2)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde typically involves the following steps:
Formylation: The addition of a formyl group (–CHO) to the benzene ring, commonly achieved through the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl(_{3}) (phosphorus oxychloride).
Thioether Formation: The coupling of a fluorophenyl thiol with the nitrobenzaldehyde derivative, typically using a base such as sodium hydride (NaH) or potassium carbonate (K({3})) in an aprotic solvent like DMF or DMSO (dimethyl sulfoxide).
Industrial Production Methods: While specific industrial methods for large-scale production of this compound are not well-documented, the general principles of organic synthesis apply. Industrial production would likely involve optimization of the above steps to maximize yield and purity, using scalable reaction conditions and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO({3})).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H(_{2})) over a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO({3}) in acidic conditions.
Reduction: H(_{2}) gas with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Halogens (Cl({2})) in the presence of a Lewis acid catalyst like AlCl(_{3}).
Major Products:
Oxidation: 2-[(4-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid.
Reduction: 2-[(4-Fluorophenyl)sulfanyl]-5-aminobenzenecarbaldehyde.
Substitution: Various halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-[(4-Fluorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde is utilized in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Employed in the development of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism by which 2-[(4-Fluorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde exerts its effects depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzyme activity.
Protein-Ligand Interactions: It can interact with proteins through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing protein function and stability.
Comparison with Similar Compounds
Structural Features
Table 1 highlights key structural differences between the target compound and related fluorophenyl-substituted aldehydes:
| Compound ID | Core Structure | Substituents | Functional Groups |
|---|---|---|---|
| QI-1961 (Target) | Benzene | 5-Nitro, 2-(4-fluorophenylsulfanyl) | Aldehyde, -NO₂, -S-C₆H₄-F |
| QJ-6213 | Pyrrole | 5-(2-Fluorophenyl) | Aldehyde, -C₆H₄-F |
| HD-3496 | Nicotine (pyridine derivative) | 2-(4-Fluorophenylsulfonyl) | Aldehyde, -SO₂-C₆H₄-F |
| QC-0744 | Tetrahydrofuran | 3-(3-Fluorophenyl) | Aldehyde, -C₆H₄-F |
| QB-7339 | Thiazole | 2-(3-Fluorophenyl) | Aldehyde, -C₆H₄-F |
Key Observations :
- Aromatic vs. Heterocyclic Cores : The target compound’s benzene ring contrasts with pyrrole (QJ-6213), pyridine (HD-3496), and thiazole (QB-7339) systems, which alter conjugation and steric profiles.
- Substituent Effects : The nitro group in QI-1961 enhances electrophilicity at the aldehyde compared to analogs lacking strong electron-withdrawing groups.
Electronic and Reactivity Profiles
- Electron-Withdrawing Groups (EWGs) :
- The nitro group in QI-1961 significantly withdraws electron density, increasing the aldehyde’s susceptibility to nucleophilic attack compared to QC-0744 (lacking EWGs) .
- HD-3496’s sulfonyl group (-SO₂-) is more electron-withdrawing than QI-1961’s sulfanyl (-S-), suggesting HD-3496’s aldehyde is more reactive .
- Electron-Donating Groups (EDGs) :
- The 4-fluorophenylsulfanyl group in QI-1961 donates electrons weakly via resonance, partially counteracting the nitro group’s effects.
Physicochemical Properties
While explicit data (e.g., melting points, solubility) are unavailable in the evidence, inferences can be made:
- Solubility: QI-1961’s nitro group may reduce solubility in nonpolar solvents compared to QC-0744’s tetrahydrofuran scaffold.
- Crystallinity : Compounds like those in crystallize readily from dimethylformamide (DMF), suggesting similar protocols could apply to QI-1961 .
Biological Activity
2-[(4-Fluorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde, with the CAS number 35985-70-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a nitro group and a sulfanyl moiety, which are critical for its biological interactions. Its chemical structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H10FNO2S |
| CAS Number | 35985-70-7 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies indicate that it may exert effects through:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation: Interaction with cellular receptors could lead to downstream signaling changes, influencing cellular responses.
Antimicrobial Properties
Research has shown that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted the compound's ability to inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of caspase pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds suggests that this compound may also reduce inflammation by inhibiting pro-inflammatory cytokines.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 25 µg/mL, demonstrating its potential as an antimicrobial agent .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this compound in human breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours .
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
